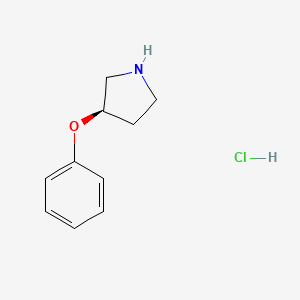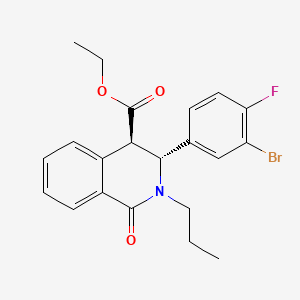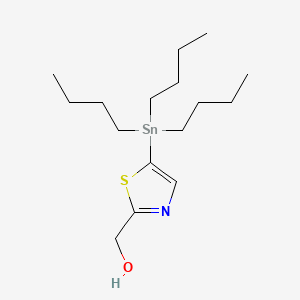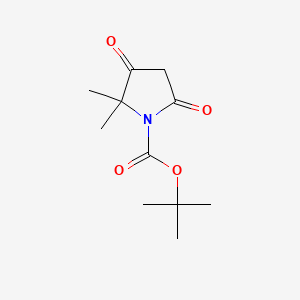
(R)-3-Phenoxypyrrolidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Phenoxypyrrolidine HCl, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.678. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) have been studied extensively for their significant biological properties, including antioxidant activities. Investigations into the structure-activity relationships (SARs) of HCAs have aimed at understanding how alterations in their structure affect their antioxidant capabilities. These studies have revealed that certain structural modifications, such as changes in the aromatic ring and the carboxylic function, can enhance antioxidant activity. Furthermore, the influence of physicochemical properties like redox potential and lipid solubility on antioxidant effectiveness has been summarized, highlighting the importance of the ortho-dihydroxy phenyl group (catechol moiety) for activity. Optimization of molecular leads through careful assessment of SARs has been identified as crucial for developing potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Eco-environmental Applications with Metal and Metal-oxide Nanozymes
Research has also focused on the eco-environmental applications of phenolic contaminants degradation. Artificial metal and metal-oxide nanomaterials, known as nanozymes, exhibit enzyme-mimicking activities and offer advantages over natural enzymes, including higher stability and recyclability. These nanozymes have shown potential in the removal and transformation of phenolic contaminants (R-OH) in aquatic ecosystems, contributing to environmental restoration. The enzymatic characteristics and catalytic mechanisms of both natural enzymes and artificial nanozymes have been reviewed, indicating promising research directions for their application in water treatment processes (Chen et al., 2019).
Cosmeceutical Significance
In the cosmeceutical field, hydroxycinnamic acids and their derivatives have been recognized for their multifunctional properties, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. These properties suggest their potential use as anti-aging, anti-inflammatory agents, and hyperpigmentation-correcting ingredients in cosmetic formulations. Despite their high cosmetic potential, the validation of their benefits in formulations and studies on skin permeation are still needed to predict their topical bioavailability (Taofiq et al., 2017).
Propriétés
IUPAC Name |
(3R)-3-phenoxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLZTNBPPGIUMZ-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)
![2-Thia-5,7-diazaspiro[3.4]octane(9CI)](/img/no-structure.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)








